![molecular formula C12H18ClNO3 B1419452 4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride CAS No. 1193390-32-7](/img/structure/B1419452.png)
4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study on the synthesis of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, related to the compound , has demonstrated their potential antimicrobial activity. These derivatives, containing hydrazide, pyrrole, and chloroquinoxaline moieties, were synthesized and tested against various microbial strains. Notably, five compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, while three compounds showed significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Structural and Electronic Studies
Another research focused on the spectroscopic, structural, and electronic properties of butanoic acid derivatives, providing insights into their reactivity and potential as nonlinear optical materials. This study employed both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, highlighting the stability and charge delocalization within the molecules through natural bond orbital (NBO) analysis. Theoretical UV-Visible spectra analyzed using the TD-DFT method suggested these compounds as candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizability values (Vanasundari et al., 2018).
Inhibitory Activity and Hydrolysis Products
Research on the synthesis of 2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid, an inhibitor of γ-glutamyl transpeptidase, demonstrated an improved synthetic route with an increased yield from inexpensive starting materials. The study also evaluated the inhibitory activity of potential hydrolysis products, confirming that the parent compound is the active inhibitor (Watanabe et al., 2017).
Heterocyclic Compounds with Biological Activity
Another study explored the use of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid in the synthesis of new heterocyclic compounds, potentially with antimicrobial and antifungal activities. The reactions led to various derivatives, including pyridazinone, with some showing promising biological activities (Sayed et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
4-(2-phenoxyethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZFBZZQDOBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



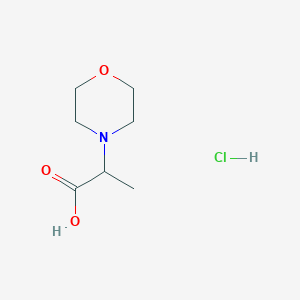

![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)

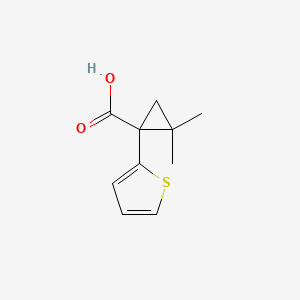
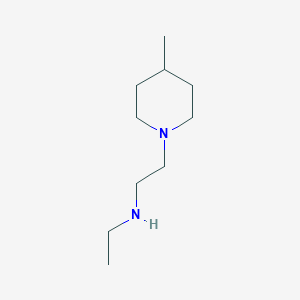
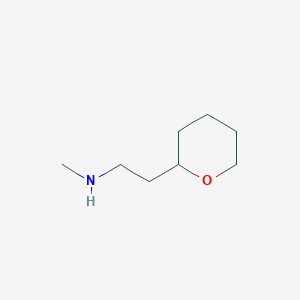
![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

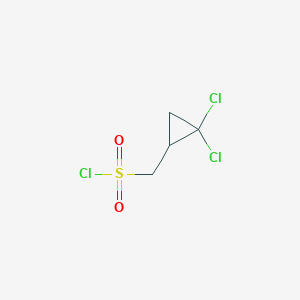



![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)